
2,3,4-Trifluoro-5-(trifluoromethyl)aniline
Overview
Description
2,3,4-Trifluoro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of trifluoromethyl groups and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline typically involves the nitration of 2,3,4-trifluorotoluene followed by reduction of the nitro group to an amine. One common method involves the following steps:
Nitration: 2,3,4-Trifluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,3,4-trifluoro-5-nitrotoluene.
Industrial Production Methods
Industrial production of this compound often involves high-pressure synthesis using solvents and liquid ammonia. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
2,3,4-Trifluoro-5-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various antibacterial agents. It is utilized in the production of fluoroquinolone antibiotics such as lomefloxacin, norfloxacin, and levofloxacin. These compounds exhibit low toxicity, prolonged efficacy, and minimal side effects, making them widely applicable in treating bacterial infections .
Case Study: Synthesis of Antimicrobial Compounds
Recent studies have demonstrated that derivatives of this compound possess potent antimicrobial properties. For instance, research indicated that certain synthesized diamides showed significant activity against Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM .
Agricultural Applications
Pesticide Development
This compound is also a key intermediate in the synthesis of agrochemicals. It has been shown to enhance the efficacy of pesticides against various plant pathogens. For example, derivatives synthesized from this compound demonstrated over 70% effectiveness in preventing wheat hypochnus and melon gray mold .
Table 1: Efficacy of Pesticide Derivatives
Compound Name | Target Pathogen | Efficacy (%) |
---|---|---|
N-acyl-N-(2,3,4-trifluorobenzene amido) propionic acid ester | Wheat hypochnus | >70 |
N-acyl-N-(2,3,4-trifluorobenzene amido) propionic acid ester | Melon gray mold | >70 |
Material Science Applications
Liquid Crystal Materials
In materials science, this compound is employed as a precursor for synthesizing liquid crystal compounds. These materials are crucial for developing advanced display technologies due to their unique optical properties .
Case Study: Development of New Liquid Crystals
Research has shown that liquid crystals derived from this compound exhibit favorable thermal and optical characteristics suitable for use in LCDs (liquid crystal displays). The incorporation of trifluoromethyl groups enhances the stability and performance of these materials under varying conditions .
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline involves its reactivity in organic synthesis. The trifluoromethyl groups and fluorine atoms enhance the compound’s stability and reactivity, allowing for the modification and functionalization of organic molecules to generate novel chemical entities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4-Trifluoro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups and fluorine atoms on the benzene ring.
Biological Activity
2,3,4-Trifluoro-5-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties due to the unique electronic characteristics imparted by these substituents. This article reviews the biological activities of this compound, focusing on antimicrobial effects, anti-inflammatory properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by a benzene ring with multiple fluorine substituents, which significantly influences its reactivity and biological interactions. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can alter the compound's lipophilicity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates promising efficacy against resistant strains .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | S. aureus |
4-(Trifluoromethyl)aniline | 32 | MRSA |
3-(Trifluoromethyl)aniline | 64 | M. tuberculosis |
Anti-Inflammatory Potential
The anti-inflammatory properties of trifluoromethyl-substituted anilines have been explored through their effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Compounds with similar structures have demonstrated varying degrees of inhibition of NF-κB activity, suggesting a potential mechanism for reducing inflammation .
Table 2: Inhibition of NF-κB Activity by Trifluoromethyl Anilines
Compound | IC50 (µM) | Effect on NF-κB Activity |
---|---|---|
This compound | TBD | TBD |
3-CF3-4-NO2 | 6.5 | Significant reduction |
Cinnamic acid anilides | TBD | Moderate reduction |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of a series of trifluoromethyl-substituted anilines against various bacterial strains. The results indicated that compounds with higher fluorine content exhibited lower MIC values, suggesting enhanced antibacterial activity due to increased lipophilicity and electron-withdrawing effects .
- Cell Viability Assays : In vitro assays conducted on human cell lines demonstrated that certain derivatives of trifluoromethyl anilines had IC50 values ranging from 3 to 6 µM against cancer cell lines such as MCF-7 and K562. These findings indicate potential applications in cancer therapy .
Properties
IUPAC Name |
2,3,4-trifluoro-5-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGQEBYBZBAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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